Cas no 49780-18-9 (N-Desmethyl Prochlorperazine Dimaleate)

N-Desmethyl Prochlorperazine Dimaleate 化学的及び物理的性質
名前と識別子
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- N-Desmethyl Prochlorperazine Dimaleate
- Desmethylprochlorperazine dimaleate
- 2-Chloro-10-[3-(1-piperazinyl)propyl]-10H-phenothiazine Dimaleate
- AKOS030255991
- 49780-18-9
- 2-CHLORO-10-[3-(PIPERAZIN-1-YL)PROPYL]-10H-PHENOTHIAZINE DIMALEATE
- but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine
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- インチ: InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8)
- InChIKey: BOYXFQZDWKVQDB-UHFFFAOYSA-N
- SMILES: C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
計算された属性
- 精确分子量: 591.14400
- 同位素质量: 591.1442138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 12
- 重原子数量: 40
- 回転可能化学結合数: 8
- 複雑さ: 523
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 2
- トポロジー分子極性表面積: 193Ų
じっけんとくせい
- ゆうかいてん: 161-163°C
- PSA: 193.01000
- LogP: 3.99330
N-Desmethyl Prochlorperazine Dimaleate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D292088-25mg |
N-Desmethyl Prochlorperazine Dimaleate |
49780-18-9 | 25mg |
$1453.00 | 2023-05-18 | ||
TRC | D292088-2.5mg |
N-Desmethyl Prochlorperazine Dimaleate |
49780-18-9 | 2.5mg |
$ 184.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212192-2.5mg |
N-Desmethyl Prochlorperazine Dimaleate, |
49780-18-9 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
TRC | D292088-5mg |
N-Desmethyl Prochlorperazine Dimaleate |
49780-18-9 | 5mg |
$351.00 | 2023-05-18 | ||
TRC | D292088-10mg |
N-Desmethyl Prochlorperazine Dimaleate |
49780-18-9 | 10mg |
$666.00 | 2023-05-18 | ||
A2B Chem LLC | AD23947-1mg |
2-CHLORO-10-[3-(PIPERAZIN-1-YL)PROPYL]-10H-PHENOTHIAZINE DIMALEATE |
49780-18-9 | 1mg |
$255.00 | 2024-04-19 | ||
TRC | D292088-1mg |
N-Desmethyl Prochlorperazine Dimaleate |
49780-18-9 | 1mg |
$ 138.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212192-2.5 mg |
N-Desmethyl Prochlorperazine Dimaleate, |
49780-18-9 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AD23947-2.5mg |
2-CHLORO-10-[3-(PIPERAZIN-1-YL)PROPYL]-10H-PHENOTHIAZINE DIMALEATE |
49780-18-9 | 2.5mg |
$300.00 | 2024-04-19 |
N-Desmethyl Prochlorperazine Dimaleate 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
N-Desmethyl Prochlorperazine Dimaleateに関する追加情報
N-Desmethyl Prochlorperazine Dimaleate: A Comprehensive Overview
N-Desmethyl Prochlorperazine Dimaleate, identified by the CAS number 49780-18-9, is a compound of significant interest in the field of pharmacology and drug development. This compound is a derivative of prochlorperazine, a well-known antiemetic agent, and has been studied for its potential therapeutic applications. The name itself suggests a structural modification of prochlorperazine, specifically the removal of a methyl group (hence "N-Desmethyl") and the addition of a dimaleate moiety, which likely influences its pharmacokinetic properties.
The structure of N-Desmethyl Prochlorperazine Dimaleate is characterized by a complex arrangement of functional groups that contribute to its biological activity. The dimaleate ester groups are particularly notable, as they may enhance the compound's stability and bioavailability. Recent studies have explored the stereochemistry and conformational flexibility of this compound, shedding light on its interactions with cellular receptors and enzymes.
In terms of pharmacology, N-Desmethyl Prochlorperazine Dimaleate has demonstrated promising antiemetic properties in preclinical models. Its mechanism of action appears to involve modulation of dopamine receptors, a pathway commonly targeted in the treatment of nausea and vomiting. However, emerging research suggests that this compound may also possess neuroprotective effects, potentially making it a candidate for treating neurodegenerative disorders such as Parkinson's disease.
The synthesis of N-Desmethyl Prochlorperazine Dimaleate involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Researchers have optimized synthetic routes by incorporating novel catalysts and green chemistry principles, aligning with current trends toward sustainable drug development.
Recent advancements in computational chemistry have enabled detailed molecular modeling of N-Desmethyl Prochlorperazine Dimaleate. These models have provided insights into its binding affinity to various protein targets and its potential for drug-drug interactions. Such studies are crucial for predicting the compound's efficacy and safety profile in clinical settings.
In conclusion, N-Desmethyl Prochlorperazine Dimaleate represents an intriguing avenue for therapeutic innovation. Its unique chemical structure, coupled with emerging research findings, positions it as a potential candidate for addressing unmet medical needs in gastroenterology and neurology. Continued exploration into its pharmacokinetics, toxicity, and clinical efficacy will be essential to unlock its full therapeutic potential.
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